4-Cyano-1,2,5-oxadiazole-3-carboxamide

Physicochemical Properties Thermal Stability Purification

4-Cyano-1,2,5-oxadiazole-3-carboxamide (CAS 89797-64-8) is a heterocyclic small molecule belonging to the furazan (1,2,5-oxadiazole) class. Its core scaffold integrates a cyano group at the 4-position and a carboxamide at the 3-position of the oxadiazole ring, yielding a molecular formula of C4H2N4O2 and a molecular weight of 138.08 g/mol.

Molecular Formula C4H2N4O2
Molecular Weight 138.08 g/mol
Cat. No. B13114866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyano-1,2,5-oxadiazole-3-carboxamide
Molecular FormulaC4H2N4O2
Molecular Weight138.08 g/mol
Structural Identifiers
SMILESC(#N)C1=NON=C1C(=O)N
InChIInChI=1S/C4H2N4O2/c5-1-2-3(4(6)9)8-10-7-2/h(H2,6,9)
InChIKeyFHWXBVNHRQVOOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyano-1,2,5-Oxadiazole-3-Carboxamide – Physicochemical Identity and Core Scaffold Properties


4-Cyano-1,2,5-oxadiazole-3-carboxamide (CAS 89797-64-8) is a heterocyclic small molecule belonging to the furazan (1,2,5-oxadiazole) class. Its core scaffold integrates a cyano group at the 4-position and a carboxamide at the 3-position of the oxadiazole ring, yielding a molecular formula of C4H2N4O2 and a molecular weight of 138.08 g/mol . The compound is primarily utilized as a versatile synthetic building block in medicinal chemistry and materials science, owing to the unique electronic and physicochemical profile conferred by its substitution pattern .

Scaffold class

Heterocyclic furazan building block with 4-cyano-3-carboxamide substitution pattern

Electronic profile

Strong electron-withdrawing cyano-furazan system reported to parallel -CF3 or tetrazole

Research use

Versatile intermediate for medicinal chemistry and materials science, supports bioisosteric replacement studies

Why 4-Amino or 4-Methyl Analogs Cannot Substitute for 4-Cyano-1,2,5-Oxadiazole-3-Carboxamide


The 4-position substituent on the 1,2,5-oxadiazole ring fundamentally dictates the molecule's physicochemical attributes, reactivity, and potential for downstream functionalization. Simply replacing the cyano group with an amino or methyl moiety results in significant, quantifiable alterations in boiling point, density, hydrogen-bonding capacity, and – most critically – electronic character. The strong electron-withdrawing inductive effect of the cyano group, which is comparable to that of a trifluoromethyl or tetrazolyl substituent, is entirely absent in the amino and methyl analogs . These differences mean that the compound's behavior in synthetic sequences, purification protocols, and structure-activity relationships cannot be extrapolated from its in-class relatives.

Electronic profile mismatch

4-Methyl and 4-amino analogs lack the strong electron-withdrawing inductive effect; reactivity and biological recognition may not transfer.

Thermal behavior shift

Lower boiling point of 4-amino analog can alter distillation-based purification and thermal stability context.

Hydrogen bonding alteration

Replacement of amine donors with a linear nitrile acceptor changes solubility, crystal packing, and target-binding interactions.

Quantitative Differentiation of 4-Cyano-1,2,5-Oxadiazole-3-Carboxamide Against Its Closest Analogs


Elevated Boiling Point and Density Versus 4-Amino Analog

The cyano derivative exhibits a significantly higher computed boiling point (396.2 ± 52.0 °C) compared to the 4-amino analog (345.5 ± 45.0 °C), along with a marginally higher density .

Boiling point & density
Data to verify
Boiling point 396.2 ± 52.0 °C; density 1.6 ± 0.1 g/cm³ (predicted)
Higher boiling point vs. 4-amino analog (Δ +50.7 °C) may influence distillation and thermal stability review
Predicted data from ACD/Labs Percepta Platform; experimental verification recommended
Physicochemical Properties Thermal Stability Purification

Superior Electron-Withdrawing Character Compared to 4-Methyl and 4-Amino Analogs

The 1,2,5-oxadiazole (furazan) ring itself possesses a strong inductive effect. When substituted with a cyano group at the 4-position, the combined electron-withdrawing capacity is explicitly benchmarked against the trifluoromethyl (-CF3) and tetrazolyl groups—pharmacophores renowned for their electron-deficient character. The 4-methyl and 4-amino analogs lack this intense electron-withdrawing capability .

Electron-withdrawing rank
Class-level inference
Cyano-furazan system ranks qualitatively comparable to -CF3 or tetrazolyl, distinctly above 4-amino and 4-methyl
Supports bioisosteric replacement context; amino and methyl analogs do not match this electronic profile
Derived from vendor technical literature; class-level comparison, not head-to-head measurement
Electronic Effects Reactivity Medicinal Chemistry

Distinct Hydrogen-Bond Acceptor Profile vs. 4-Amino Analog

The 4-cyano derivative presents a different hydrogen-bond donor/acceptor count compared to the 4-amino analog. The 4-amino compound possesses 4 hydrogen bond donors and 6 acceptors, while the cyano derivative replaces the -NH2 donor with a nitrile acceptor, reducing the donor count and altering the acceptor geometry .

H-bond donor/acceptor profile
Data to verify
Fewer H-bond donors (predicted 2-3); nitrile acts as linear acceptor, replacing amine donor geometry
Altered hydrogen-bonding capacity impacts solubility, co-crystallization, and molecular recognition
Predicted from ACD/Labs; 4-amino analog shows 4 donors, 6 acceptors
Hydrogen Bonding Solubility Molecular Recognition

When to Prioritize Procuring 4-Cyano-1,2,5-Oxadiazole-3-Carboxamide


Bioisosteric Replacement of -CF3 or Tetrazole in Medicinal Chemistry

The cyano-furazan system's electron-withdrawing capacity, which parallels that of trifluoromethyl and tetrazolyl groups, makes this compound the building block of choice when a non-classical bioisostere is required to modulate potency, metabolic stability, or lipophilicity. The 4-amino or 4-methyl analogs are electronically incapable of serving this specific role .

Synthesis of High-Boiling Intermediates for Distillation-Intensive Processes

With a boiling point approximately 50 °C higher than the 4-amino analog, the cyano derivative is better suited for synthetic routes that involve high-temperature distillations or require enhanced thermal stability during purification, reducing losses due to premature evaporation .

Crystal Engineering and Supramolecular Assembly Requiring Linear Nitrile Acceptors

The replacement of the amino group's hydrogen-bond donors with a geometrically linear nitrile acceptor alters the self-assembly and co-crystallization behavior. This compound should be sourced when designing co-crystals or metal-organic frameworks that depend on directional nitrile interactions rather than amine-based hydrogen bonding .

Application
Selection Property
Validation Focus
Bioisosteric replacement of -CF3 or tetrazole
Electron-withdrawing character comparable to -CF3
Verify electronic similarity and metabolic stability modulation in target scaffold
High-boiling intermediate for distillation-intensive synthesis
Boiling point ~396 °C (predicted), higher than typical amino analogs
Confirm thermal stability and distillation recovery under process conditions
Crystal engineering with linear nitrile acceptors
Linear nitrile acceptor geometry distinct from amine donors
Evaluate co-crystallization and supramolecular assembly via nitrile-directed interactions
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